Cas no 31835-53-7 (4-Methoxy-2-methylquinoline)

4-Methoxy-2-methylquinoline is a quinoline derivative characterized by its methoxy and methyl substituents at the 4- and 2-positions, respectively. This compound exhibits notable stability and solubility in organic solvents, making it a useful intermediate in pharmaceutical and agrochemical synthesis. Its structural features contribute to its reactivity in heterocyclic chemistry, particularly in the development of bioactive molecules. The methoxy group enhances electron density, facilitating electrophilic substitution reactions, while the methyl group provides steric influence. This compound is valued for its role in synthesizing complex quinoline-based frameworks, often employed in medicinal chemistry for its potential pharmacological properties.
4-Methoxy-2-methylquinoline structure
4-Methoxy-2-methylquinoline structure
商品名:4-Methoxy-2-methylquinoline
CAS番号:31835-53-7
MF:C11H11NO
メガワット:173.21114
CID:1024050
PubChem ID:15560678

4-Methoxy-2-methylquinoline 化学的及び物理的性質

名前と識別子

    • 4-Methoxy-2-methylquinoline
    • 2-Methyl-4-methoxyquinoline
    • 2-Methyl-4-methoxychinolin
    • 4-methoxy-1-methyl-2-quinoline
    • 4-Methoxy-2-methyl-chinolin
    • 4-methoxy-2-methyl-quinoline
    • 4-Methoxy-chinaldin
    • 4-methoxyquinaldine
    • ACT10300
    • AGN-PC-00PO8V
    • ANW-62651
    • CTK1B9574
    • Quinoline, 4-methoxy-2-methyl-
    • SureCN266444
    • 31835-53-7
    • DTXSID30574163
    • AKOS006242782
    • SB67727
    • MAMDZKZXIGHWCS-UHFFFAOYSA-N
    • FT-0767154
    • SCHEMBL12891979
    • SCHEMBL266444
    • DA-19510
    • DB-356195
    • MDL: MFCD00160586
    • インチ: InChI=1S/C11H11NO/c1-8-7-11(13-2)9-5-3-4-6-10(9)12-8/h3-7H,1-2H3
    • InChIKey: MAMDZKZXIGHWCS-UHFFFAOYSA-N
    • ほほえんだ: CC1=NC2=CC=CC=C2C(=C1)OC

計算された属性

  • せいみつぶんしりょう: 173.08413
  • どういたいしつりょう: 173.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 22.1Ų

じっけんとくせい

  • PSA: 22.12

4-Methoxy-2-methylquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM145774-1g
4-methoxy-2-methylquinoline
31835-53-7 95%
1g
$430 2023-02-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733134-5g
4-Methoxy-2-methylquinoline
31835-53-7 98%
5g
¥7744.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733134-100mg
4-Methoxy-2-methylquinoline
31835-53-7 98%
100mg
¥666.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1733134-1g
4-Methoxy-2-methylquinoline
31835-53-7 98%
1g
¥2142.00 2024-08-02
Alichem
A189006776-1g
4-Methoxy-2-methylquinoline
31835-53-7 95%
1g
$368.28 2023-09-02
Chemenu
CM145774-1g
4-methoxy-2-methylquinoline
31835-53-7 95%
1g
$430 2021-08-05

4-Methoxy-2-methylquinolineに関する追加情報

Recent Advances in the Study of 4-Methoxy-2-methylquinoline (CAS: 31835-53-7) in Chemical Biology and Pharmaceutical Research

4-Methoxy-2-methylquinoline (CAS: 31835-53-7) is a quinoline derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This research brief aims to summarize the latest findings related to 4-Methoxy-2-methylquinoline, focusing on its synthesis, biological activities, and potential therapeutic applications.

Recent studies have explored the synthetic pathways for 4-Methoxy-2-methylquinoline, with an emphasis on green chemistry approaches to improve yield and reduce environmental impact. One notable study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method for the synthesis of this compound, achieving a high purity of 98% and a yield of 85%. The study also highlighted the compound's stability under various physiological conditions, making it a promising candidate for further pharmaceutical development.

In terms of biological activity, 4-Methoxy-2-methylquinoline has shown potent inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against these strains, comparable to some commercially available antibiotics. Additionally, the compound demonstrated low cytotoxicity against human cell lines, suggesting a favorable safety profile for potential therapeutic use.

Another area of interest is the anticancer potential of 4-Methoxy-2-methylquinoline. Recent in vitro studies have revealed that the compound induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. A 2023 study in the European Journal of Medicinal Chemistry identified the compound's ability to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival. These findings position 4-Methoxy-2-methylquinoline as a potential lead compound for the development of novel anticancer agents.

Beyond its antimicrobial and anticancer properties, 4-Methoxy-2-methylquinoline has also been investigated for its anti-inflammatory effects. A 2021 study in the Journal of Natural Products demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in murine macrophages. This suggests potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

In conclusion, 4-Methoxy-2-methylquinoline (CAS: 31835-53-7) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with its favorable safety profile, make it an attractive candidate for further investigation. Future research should focus on elucidating its mechanisms of action, optimizing its pharmacokinetic properties, and exploring its potential in combination therapies. The continued exploration of this compound may lead to the development of novel therapeutic agents for a range of diseases.

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